2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group, a cyanocyclopropyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide typically involves the following steps:
Preparation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromophenoxy)propanoic acid: The 2-bromophenol is reacted with 2-bromopropanoic acid under basic conditions to form the ester, which is then hydrolyzed to yield the acid.
Synthesis of 1-cyanocyclopropane: This involves the reaction of cyclopropane with cyanogen bromide in the presence of a base.
Amidation reaction: The final step involves the reaction of 2-(2-bromophenoxy)propanoic acid with 1-cyanocyclopropane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Reduction reactions: The nitrile group in the cyanocyclopropyl moiety can be reduced to an amine.
Oxidation reactions: The propanamide backbone can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Reduction reactions: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.
Oxidation reactions: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Substitution reactions: Products include various substituted phenoxy derivatives.
Reduction reactions: Products include amines and other reduced derivatives.
Oxidation reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, while the cyanocyclopropyl moiety may modulate the activity of certain proteins. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(1-cyanocyclopropyl)propanamide
- 2-(2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide
- 2-(2-iodophenoxy)-N-(1-cyanocyclopropyl)propanamide
Uniqueness
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9(12(17)16-13(8-15)6-7-13)18-11-5-3-2-4-10(11)14/h2-5,9H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBBPCZONNHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C#N)OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.